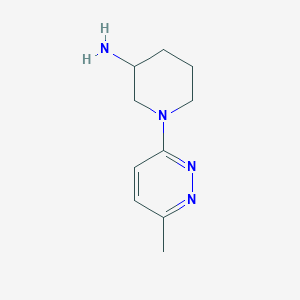

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

説明

BenchChem offers high-quality 1-(6-Methylpyridazin-3-yl)piperidin-3-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-Methylpyridazin-3-yl)piperidin-3-amine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(6-methylpyridazin-3-yl)piperidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4/c1-8-4-5-10(13-12-8)14-6-2-3-9(11)7-14/h4-5,9H,2-3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRVMLGTGBLTSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1-(6-Methylpyridazin-3-yl)piperidin-3-amine: Structural Analysis, Synthetic Methodologies, and Applications in Medicinal Chemistry

Executive Summary

In modern drug discovery, the strategic selection of bifunctional building blocks is paramount for the rapid generation of diverse, high-quality chemical libraries. 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (CAS: 1251074-23-3) has emerged as a highly versatile scaffold in medicinal chemistry[1]. By combining an electron-deficient heteroaromatic ring (pyridazine) with a saturated, sp³-rich cyclic amine (piperidine), this compound offers an ideal balance of physicochemical properties and functional handles. This technical whitepaper provides an in-depth analysis of its structural properties, details the chemical causality behind its synthesis, and outlines self-validating experimental protocols for its integration into drug development workflows.

Physicochemical Profiling & Structural Dissection

The utility of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine stems from its composite structural motifs. The molecule can be dissected into two primary domains: the 6-methylpyridazine core and the piperidin-3-amine system .

Quantitative Structural Data

To facilitate computational modeling and structural-activity relationship (SAR) tracking, the core quantitative properties of the scaffold are summarized below[2],[3]:

| Property | Value / Description |

| Chemical Name | 1-(6-Methylpyridazin-3-yl)piperidin-3-amine |

| CAS Registry Number | 1251074-23-3 |

| Molecular Formula | C₁₀H₁₆N₄ |

| Molecular Weight | 192.26 g/mol |

| SMILES String | NC1CN(C2=NN=C(C)C=C2)CCC1 |

| Hydrogen Bond Donors | 1 (Primary amine) |

| Hydrogen Bond Acceptors | 4 (Pyridazine nitrogens, piperidine nitrogen, primary amine) |

| Stereochemistry | 1 Chiral Center (C3 of Piperidine); typically utilized as a racemate unless specified |

Structural Causality in Drug Design

-

The 6-Methylpyridazine Moiety: Diazines are privileged structures in medicinal chemistry. The adjacent nitrogen atoms exert a strong electron-withdrawing effect, lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring[4]. This electron deficiency makes the ring highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes) compared to standard phenyl rings. Furthermore, the nitrogens act as excellent hydrogen-bond acceptors, frequently utilized to anchor molecules into the hinge region of kinases[5].

-

The Piperidin-3-amine Core: The incorporation of the sp³-hybridized piperidine ring increases the three-dimensional character (Fraction sp³) of the resulting drug candidates, a metric strongly correlated with clinical success. The primary amine at the C3 position serves as a highly reactive nucleophilic vector for late-stage functionalization.

Synthetic Methodologies & Reaction Causality

The synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine relies on a highly efficient Nucleophilic Aromatic Substitution (SₙAr) followed by an acidic deprotection step.

Synthetic workflow for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine via SNAr and deprotection.

The Regioselective Challenge & Causality

A naive approach might attempt to react 3-chloro-6-methylpyridazine directly with unprotected piperidin-3-amine. However, the primary exocyclic amine is less sterically hindered and generally more nucleophilic than the secondary cyclic amine. To force the substitution to occur exclusively at the piperidine nitrogen (N1), the primary amine must be transiently masked using a tert-butyloxycarbonyl (Boc) protecting group.

The SₙAr reaction is driven by the electron-deficient nature of the pyridazine ring. The strong dipole of the C-Cl bond, combined with the electron-withdrawing diazine nitrogens, stabilizes the negatively charged Meisenheimer intermediate formed during nucleophilic attack, significantly lowering the activation energy of the rate-determining step[6].

Protocol 1: Nucleophilic Aromatic Substitution (SₙAr)

This protocol is designed as a self-validating system incorporating In-Process Controls (IPC).

-

Reagent Preparation: In an oven-dried, microwave-safe reaction vial, charge 3-chloro-6-methylpyridazine (1.0 equivalent, 10 mmol) and tert-butyl piperidin-3-ylcarbamate (1.1 equivalents, 11 mmol).

-

Solvent & Base: Suspend the reagents in anhydrous N,N-Dimethylformamide (DMF) (0.5 M concentration). Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the substitution, preventing the protonation of the piperidine nitrogen which would otherwise quench its nucleophilicity.

-

Thermal Activation: Seal the vial and heat to 110°C for 12 hours (or subject to microwave irradiation at 120°C for 45 minutes).

-

Self-Validating IPC: Sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS (UV 254 nm). The reaction is deemed complete when the starting material peak area is <2% relative to the product mass adduct (M+H = 293.2 for the Boc-intermediate).

-

Workup: Quench the reaction with water and extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl aqueous solution to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol 2: Acid-Mediated Boc Deprotection

-

Acidic Cleavage: Dissolve the crude Boc-protected intermediate in Dichloromethane (DCM) to a 0.2 M concentration. Cool to 0°C. Slowly add Trifluoroacetic acid (TFA) to achieve a 1:4 (v/v) ratio of TFA:DCM. Causality: The strong acid protonates the carbamate carbonyl, facilitating the elimination of a tert-butyl cation (which degrades to isobutylene gas) and carbon dioxide, driving the reaction to completion via Le Chatelier's principle.

-

Self-Validating IPC: Monitor via TLC (DCM:MeOH 9:1, Ninhydrin stain). The disappearance of the UV-active starting material and the appearance of a baseline, Ninhydrin-positive spot (primary amine) confirms deprotection.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. To obtain the free base, dissolve the residue in minimal methanol and pass through a strongly basic ion-exchange resin (e.g., Amberlyst A26 OH form), or partition between saturated aqueous NaHCO₃ and a 4:1 Chloroform/Isopropanol mixture.

Medicinal Chemistry Applications & Pharmacophore Mapping

Once synthesized, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine serves as an advanced intermediate. The primary amine acts as a focal point for diversification, readily undergoing amide coupling (using HATU/EDCI), reductive amination, or urea formation.

Pharmacophore interaction model of the 1-(6-Methylpyridazin-3-yl)piperidin-3-amine scaffold.

Target Interaction Dynamics

When incorporated into a larger drug molecule, the scaffold typically adopts a specific binding pose:

-

Kinase Inhibition: The pyridazine N-atoms frequently act as a bidentate or monodentate hydrogen bond acceptor system targeting the backbone amides of a kinase hinge region.

-

GPCR Modulation: The piperidine ring provides a rigid, hydrophobic core that correctly vectors the primary amine (often functionalized into a basic tertiary amine or amide) toward acidic residues (e.g., Aspartate) within the transmembrane binding pockets of G-Protein Coupled Receptors.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized 1-(6-Methylpyridazin-3-yl)piperidin-3-amine before downstream library generation, the following analytical signatures must be verified:

-

LC-MS (ESI+): A dominant peak at m/z 193.2 [M+H]⁺ must be observed.

-

¹H NMR (400 MHz, DMSO-d₆): The pyridazine protons are highly deshielded due to the electron-deficient ring. Look for two distinct doublets in the aromatic region (typically between 7.00 – 7.50 ppm). The methyl group on the pyridazine ring will appear as a sharp singlet integrating to 3H around 2.40 – 2.60 ppm. The piperidine aliphatic protons will present as a complex multiplet between 1.20 – 4.50 ppm, with the methine proton (C3-H) shifting depending on the protonation state of the adjacent primary amine.

References

-

NextSDS. "1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information". Available at: [Link]

-

ChemBK. "1251074-23-3 - Chemical Database". Available at: [Link]

-

Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism". Available at: [Link]

-

American Chemical Society (ACS). "Tandem C–H Fluorination and Nucleophilic Aromatic Substitution of Diazines". Available at: [Link]

-

ChemRxiv. "A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors". Available at: [Link]

Sources

1-(6-Methylpyridazin-3-yl)piperidin-3-amine derivatives

An In-depth Technical Guide to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine Derivatives

Abstract

The confluence of privileged heterocyclic scaffolds in medicinal chemistry often yields novel molecular frameworks with significant therapeutic potential. This guide provides a comprehensive technical overview of one such framework: the 1-(6-methylpyridazin-3-yl)piperidin-3-amine core. We will dissect the rationale behind the design of these derivatives, detailing their synthesis, exploring their primary mechanisms of action, and summarizing key structure-activity relationship (SAR) insights. The primary focus will be on their development as potent inhibitors of epigenetic targets and protein kinases, particularly for applications in oncology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.

The Architectural Rationale: A Scaffold of Privileged Moieties

The 1-(6-methylpyridazin-3-yl)piperidin-3-amine structure is a deliberate amalgamation of two powerful building blocks in drug discovery: the pyridazine ring and the 3-aminopiperidine moiety. The unique physicochemical properties imparted by each component create a synergistic foundation for engaging with complex biological targets.[1][2]

The Pyridazine Core: A Hub of Bioactivity

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[3] Its π-deficient nature and ability to act as both a hydrogen bond donor and acceptor allow it to participate in a wide range of interactions with biological macromolecules.[4] Pyridazine derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, and kinase inhibitory effects.[1][5] Their incorporation into a larger molecule can serve as a rigid anchor or a key pharmacophoric element for target binding.[3]

The 3-Aminopiperidine Moiety: A Versatile Modulator

The piperidine ring is one of the most ubiquitous saturated heterocycles in approved pharmaceuticals.[6] Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is critical for optimizing interactions within a protein's binding pocket.[2] The 3-amino substitution provides a crucial vector for chemical modification, allowing for the introduction of various functional groups to probe structure-activity relationships and fine-tune properties such as solubility, basicity, and cell permeability.[7] This moiety is a key structural feature in many biologically active compounds, including inhibitors of dipeptidyl peptidase 4 (DPP-4) and various kinases.[8]

Synthesis and Chemical Space Exploration

The construction of 1-(6-methylpyridazin-3-yl)piperidin-3-amine derivatives involves a convergent synthetic strategy, typically combining a pre-functionalized pyridazine with a suitable 3-aminopiperidine building block.

General Synthetic Workflow

The most common approach involves the nucleophilic aromatic substitution (SNAr) reaction between an activated pyridazine and the secondary amine of the piperidine ring.

Caption: General synthetic workflow for derivative synthesis.

-

Preparation of the Pyridazine Electrophile : The synthesis typically starts with a commercially available or readily synthesized 6-methylpyridazine bearing a suitable leaving group at the 3-position, most commonly a chlorine atom (e.g., 3-chloro-6-methylpyridazine).[9]

-

Synthesis of the Piperidine Nucleophile : The chiral 3-aminopiperidine building block is often prepared via a multi-step synthesis from inexpensive starting materials like L-glutamic acid.[10] This route ensures enantiomeric purity. The amino group is typically protected, for instance with a tert-butoxycarbonyl (Boc) group, to direct the subsequent coupling reaction to the piperidine ring nitrogen.[8]

-

Coupling Reaction : The core scaffold is assembled via an SNAr reaction, where the secondary amine of N-Boc-3-aminopiperidine displaces the chloride from 3-chloro-6-methylpyridazine.

-

Deprotection and Derivatization : The Boc protecting group on the 3-amino position is removed under acidic conditions (e.g., with trifluoroacetic acid or HCl). The resulting primary amine is then acylated or alkylated with a variety of reagents (e.g., carboxylic acids, acid chlorides, sulfonyl chlorides) to generate a library of final derivatives for SAR studies.[11]

Representative Experimental Protocol: Synthesis of an Amide Derivative

This protocol is a representative example for synthesizing a final amide compound, based on methodologies described in the literature.[11]

Step 1: Synthesis of tert-butyl (1-(6-methylpyridazin-3-yl)piperidin-3-yl)carbamate

-

To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and tert-butyl (piperidin-3-yl)carbamate (1.1 eq) in dimethyl sulfoxide (DMSO) is added N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

The reaction mixture is heated to 120 °C and stirred for 16-24 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography to yield the desired coupled product.

Step 2: Synthesis of 1-(6-methylpyridazin-3-yl)piperidin-3-amine

-

The product from Step 1 is dissolved in dichloromethane (DCM).

-

Trifluoroacetic acid (TFA) (10 eq) is added, and the solution is stirred at room temperature for 2-4 hours until TLC or LC-MS analysis indicates complete removal of the Boc group.

-

The solvent and excess TFA are removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extracted with DCM.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated to yield the deprotected amine, which is often used in the next step without further purification.

Step 3: Amide Coupling to form the Final Derivative

-

To a solution of 1-(6-methylpyridazin-3-yl)piperidin-3-amine (1.0 eq) and a selected carboxylic acid (1.1 eq) in DCM or dimethylformamide (DMF) is added a coupling agent such as HATU (1.2 eq) and a base like DIPEA (2.5 eq).

-

The reaction is stirred at room temperature for 12-18 hours.

-

The reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with 1N HCl, saturated NaHCO₃, and brine.

-

The final organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography or preparative HPLC to afford the final amide derivative.

Biological Activity & Therapeutic Applications

Derivatives based on the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold have emerged as potent modulators of key cellular enzymes, showing significant promise in the field of oncology.

Primary Mechanism of Action: Targeting Epigenetic Regulators

A primary and well-documented application of this scaffold is the inhibition of the Jumonji C (JmjC) domain-containing protein 6 (JMJD6).[11]

-

Role of JMJD6 in Cancer : JMJD6 is an iron- and α-ketoglutarate-dependent oxygenase that functions as both a lysyl hydroxylase and an arginine demethylase. It has been identified as a promising therapeutic target in cancer, particularly in estrogen-induced and triple-negative breast cancer.[11] Overexpression of JMJD6 is associated with poor prognosis and contributes to tumorigenesis by modulating key signaling pathways, including the p53 tumor suppressor pathway.

-

Inhibition and Downstream Effects : Potent inhibitors based on this scaffold, such as the compound designated "A29" in a key study, have been shown to bind directly to JMJD6 with high affinity (KD = 0.75 ± 0.08 μM).[11] This inhibition leads to the upregulation of both mRNA and protein levels of p53 and its downstream targets, p21 and PUMA. The activation of the p53 pathway ultimately triggers cell cycle arrest and apoptosis in cancer cells.[11]

Caption: Mechanism of action for JMJD6 inhibition.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine core has yielded critical insights into the structural requirements for potent biological activity. The primary point of diversification is the amide or sulfonamide linkage at the 3-amino position of the piperidine ring.

| R Group (Substitution on Piperidine Amine) | Target/Assay | Potency (IC₅₀ or KD) | Key Observation |

| 4-fluoro-2-(trifluoromethyl)benzamide | JMJD6 Binding (KD) | 0.75 µM | Potent binding; trifluoromethyl group may enhance interactions.[11] |

| 2,4-difluorobenzamide | Breast Cancer Cell Proliferation | Potent | Fluorine substitutions on the phenyl ring are generally favorable for activity.[11] |

| Simple alkyl/aryl groups | Hh Signaling Inhibition | Nanomolar IC₅₀ values | The piperidin-4-amine (a related scaffold) was found to be an effective linker.[11] |

Table 1: Summary of Structure-Activity Relationship (SAR) data for key derivatives.

The key takeaways from SAR studies indicate that:

-

The piperidine-amine linker is a crucial component for orienting the substituent group.[11]

-

Aromatic rings, particularly those substituted with electron-withdrawing groups like fluorine or trifluoromethyl, at the terminal end of the molecule often lead to high potency.[11]

Preclinical Efficacy

Lead compounds from this class have demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical models.

-

In Vitro Activity : The optimized JMJD6 inhibitor A29 displayed potent anti-proliferative effects against a panel of human breast cancer cell lines. Mechanistic studies confirmed that this activity was driven by the induction of apoptosis and cell cycle arrest.[11]

-

In Vivo Activity : In xenograft models of breast cancer, intraperitoneal administration of A29 resulted in a remarkable reduction in tumor growth, achieving a tumor growth inhibition (TGI) value of 66.6% at a dose of 50 mg/kg.[11] These findings validate the therapeutic potential of this scaffold in a living system and establish a strong foundation for further development.

Future Directions and Drug Development Considerations

The 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold is a highly promising platform for the development of novel therapeutics. While the initial focus has been on JMJD6 inhibition for oncology, the inherent properties of the core structure suggest broader applicability.

Lead Optimization and ADMET Profiling

Future work will focus on refining the lead compounds to enhance their drug-like properties. This includes:

-

Improving Metabolic Stability : Modifying metabolically labile sites to increase half-life and oral bioavailability.

-

Enhancing Selectivity : Screening optimized compounds against a panel of related kinases and oxygenases to ensure a clean off-target profile and minimize potential toxicities.

-

Formulation Development : Investigating solid oral pharmaceutical formulations to ensure consistent and effective delivery in a clinical setting.[12]

Expansion to Other Therapeutic Areas

The pyridazine and piperidine scaffolds are implicated in a wide range of biological activities, suggesting that derivatives of this core could be repurposed or redesigned for other diseases.

-

Kinase Inhibition : Given that many pyridazine-containing compounds are potent kinase inhibitors, this scaffold could be adapted to target kinases involved in other cancers or inflammatory diseases.[1][13]

-

Neurodegenerative Disorders : Piperidine derivatives have been explored as dopamine autoreceptor agonists and for other CNS applications.[14] Further modification could yield compounds capable of crossing the blood-brain barrier to treat neurodegenerative conditions.

-

Cardiovascular Disease : Certain pyridazinone derivatives have shown potent vasorelaxant activity, suggesting a potential role in treating hypertension or other cardiovascular disorders.[15]

Conclusion

The 1-(6-methylpyridazin-3-yl)piperidin-3-amine framework represents a highly tractable and potent chemical scaffold for modern drug discovery. Its rational design, which combines the privileged pyridazine and piperidine moieties, has yielded potent inhibitors of the epigenetic regulator JMJD6 with validated preclinical anti-cancer activity. The straightforward and modular synthesis allows for extensive exploration of the chemical space, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. As research continues, this versatile core holds significant promise for the development of next-generation targeted therapies, not only in oncology but potentially across a spectrum of human diseases.

References

- Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review. PubMed. (2024).

- Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview. PMC. (2025).

- Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity. J-STAGE.

- Novel Pyrimido-Pyridazine Derivatives: Design, Synthesis, Anticancer Evaluation and In Silico Studies. Taylor & Francis Online. (2022).

- Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Bentham Science. (2024).

- Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. (2022).

- 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. Sapphire Bioscience.

- Patent Gazette. (2024).

- 1251074-23-3|1-(6-Methylpyridazin-3-yl)piperidin-3-amine. BLDpharm.

- 1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information. NextSDS.

- Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Open Research@CSIR-NIScPR.

- 6-Propylpyridazin-3-amine: A Comparative Analysis of a Pyridazine Derivative in Drug Discovery. Benchchem.

- Spirocyclic Piperidines in Drug Discovery. PharmaBlock.

- Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. ACS Publications. (2022).

- Method for preparing (R)-3-amino piperidine hydrochloride. Google Patents. (2014).

- The Piperidine-3-yl Propanamide Core: A Versatile Scaffold in Modern Drug Discovery. Benchchem.

- 3-AMINO-6-METHYLPYRIDAZINE. ChemicalBook. (2026).

- The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. PubMed.

- Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing.

- Novel Class of Piperidine Bioisosteres. Enamine.

- Efficient One-Step Synthesis of 3-Amino-6-arylpyridazines. ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Recent contributions of pyridazine as a privileged scaffold of anticancer agents in medicinal chemistry: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Therapeutic Potential of Tricyclic Pyridazinone-Based Molecules: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. enamine.net [enamine.net]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 3-AMINO-6-METHYLPYRIDAZINE | 18591-82-7 [chemicalbook.com]

- 10. CN103864674A - Method for preparing (R)-3-amino piperidine hydrochloride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. gccpo.org [gccpo.org]

- 13. Design and Synthesis of Pyridazine Containing Compounds with Promising Anticancer Activity [jstage.jst.go.jp]

- 14. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine: A Key Scaffold for Novel Therapeutics

Authored by: Your Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 1-(6-methylpyridazin-3-yl)piperidin-3-amine, a heterocyclic amine that has emerged as a valuable scaffold in medicinal chemistry. While this compound is primarily utilized as a key intermediate, its structural motifs—a substituted pyridazine ring linked to a 3-aminopiperidine moiety—are hallmarks of compounds with significant biological activity. This guide will delve into the synthesis, characterization, and potential therapeutic applications of this scaffold, with a particular focus on its role in the development of inhibitors for JmjC domain-containing protein 6 (JMJD6), a promising target in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Pyridazine-Piperidine Scaffold

The pyridazine nucleus is a prominent pharmacophore, with its derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] Similarly, the piperidine ring is a ubiquitous structural feature in many pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for introducing diverse substituents.[3] The combination of these two heterocyclic systems in 1-(6-methylpyridazin-3-yl)piperidin-3-amine creates a molecule with significant potential for further elaboration in drug discovery programs.

Although detailed public literature specifically on 1-(6-methylpyridazin-3-yl)piperidin-3-amine as a standalone agent is limited, its importance is highlighted by its use as a core component in the synthesis of potent inhibitors of JMJD6.[4] JMJD6 is a lysyl hydroxylase that has been implicated in the progression of various cancers, including breast cancer, making it an attractive therapeutic target.[4] This guide will therefore use the development of these JMJD6 inhibitors as a central theme to illustrate the utility and potential of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would involve the coupling of a suitable piperidine derivative with a reactive pyridazine species. A potential route is outlined below:

Caption: A plausible synthetic route to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.

Detailed Experimental Protocol: Synthesis

The following is a generalized, step-by-step protocol based on established methodologies for similar transformations.[5]

Step 1: Synthesis of 3-Chloro-6-methylpyridazine

-

To a solution of 3,6-dichloropyridazine (1.0 eq) in a suitable solvent (e.g., dioxane/water mixture) is added methylboronic acid (1.2 eq) and a base such as sodium carbonate (3.0 eq).

-

The mixture is degassed with argon or nitrogen for 15-20 minutes.

-

A palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq), is added, and the mixture is heated to reflux (e.g., 80-100 °C).

-

The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-chloro-6-methylpyridazine.

Step 2: Synthesis of tert-Butyl 3-((6-methylpyridazin-3-yl)amino)piperidine-1-carboxylate

-

To a solution of 3-chloro-6-methylpyridazine (1.0 eq) and tert-butyl 3-aminopiperidine-1-carboxylate (1.1 eq) in a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is added a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA) (2.0 eq).

-

The reaction mixture is heated to an elevated temperature (e.g., 120-150 °C) and stirred for several hours to overnight.

-

Reaction progress is monitored by TLC or LC-MS.

-

After cooling, the mixture is diluted with water and extracted with an organic solvent.

-

The combined organic extracts are washed with brine, dried, and concentrated.

-

The crude material is purified by column chromatography to yield the Boc-protected intermediate.

Step 3: Synthesis of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine (Final Product)

-

The Boc-protected intermediate is dissolved in a suitable organic solvent, such as dichloromethane (DCM) or 1,4-dioxane.

-

An excess of a strong acid, for example, trifluoroacetic acid (TFA) or hydrochloric acid in dioxane, is added at 0 °C.

-

The reaction mixture is stirred at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

The solvent and excess acid are removed under reduced pressure.

-

The resulting residue is triturated with a non-polar solvent (e.g., diethyl ether) to precipitate the salt of the final product, which can be neutralized with a base to obtain the free amine.

Characterization

The structural confirmation and purity assessment of 1-(6-methylpyridazin-3-yl)piperidin-3-amine would be carried out using standard analytical techniques:

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl group on the pyridazine ring, aromatic protons of the pyridazine, and the aliphatic protons of the piperidine ring. The chemical shifts and coupling patterns would confirm the connectivity. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the methyl carbon, aromatic carbons of the pyridazine, and aliphatic carbons of the piperidine. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the exact mass of the compound (C₁₀H₁₆N₄, MW: 192.26 g/mol ).[6] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating the purity of the compound. |

Biological Activity and Therapeutic Potential: Targeting JMJD6 in Cancer

The primary documented application of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold is in the development of JMJD6 inhibitors for the treatment of breast cancer.[4]

Mechanism of Action and Signaling Pathway

JMJD6 is an iron- and α-ketoglutarate-dependent lysyl hydroxylase that plays a role in various cellular processes. In the context of cancer, it has been shown to interact with and hydroxylate the tumor suppressor protein p53.[4] This post-translational modification can affect the stability and activity of p53, thereby influencing downstream cellular events such as apoptosis and cell cycle arrest.

Inhibitors based on the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold have been designed to bind to the active site of JMJD6, preventing its enzymatic activity. This inhibition leads to an upregulation of p53 and its downstream targets, such as p21 and PUMA, ultimately inducing apoptosis and cell cycle arrest in cancer cells.[4]

Caption: The role of 1-(6-methylpyridazin-3-yl)piperidin-3-amine-based inhibitors in the JMJD6-p53 signaling pathway.

Structure-Activity Relationships (SAR)

In the development of JMJD6 inhibitors, the 1-(6-methylpyridazin-3-yl)piperidin-3-amine core serves as a crucial anchor. The primary amine on the piperidine ring is a key point for derivatization, allowing for the introduction of various substituents to optimize binding affinity and selectivity for the JMJD6 active site. For instance, the synthesis of a series of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives has led to the identification of potent compounds with significant anti-proliferative activity against breast cancer cells.[4]

One notable derivative, referred to as compound A29 in the literature, demonstrated a strong binding affinity for JMJD6 (KD = 0.75 ± 0.08 μM) and exhibited potent anti-tumor effects both in vitro and in vivo.[4] This highlights the potential of the 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold as a foundation for developing clinically relevant oncology drugs.

Protocol: In Vitro JMJD6 Inhibition Assay (General Outline)

A typical in vitro assay to evaluate the inhibitory potential of compounds derived from this scaffold against JMJD6 could be a fluorescence-based assay or a mass spectrometry-based assay. Below is a generalized protocol for a fluorescence-based assay.

-

Reagents and Materials:

-

Recombinant human JMJD6 enzyme

-

A peptide substrate for JMJD6 (e.g., a p53-derived peptide)

-

α-ketoglutarate, Fe(II), and ascorbate as cofactors

-

A detection system to measure the product of the enzymatic reaction (e.g., an antibody-based detection system coupled with a fluorescent reporter).

-

Test compounds (derivatives of 1-(6-methylpyridazin-3-yl)piperidin-3-amine) dissolved in DMSO.

-

Assay buffer (e.g., HEPES or Tris-based buffer).

-

384-well microplates.

-

-

Assay Procedure:

-

Add assay buffer to the wells of the microplate.

-

Add the test compounds at various concentrations (typically a serial dilution).

-

Add the JMJD6 enzyme to the wells and incubate for a short period to allow for compound binding.

-

Initiate the enzymatic reaction by adding the peptide substrate and cofactors.

-

Incubate the reaction at a controlled temperature (e.g., 37 °C) for a specific duration.

-

Stop the reaction (e.g., by adding EDTA).

-

Add the detection reagents and incubate to allow for signal development.

-

Read the fluorescence signal using a plate reader.

-

-

Data Analysis:

-

Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Future Perspectives

The 1-(6-methylpyridazin-3-yl)piperidin-3-amine scaffold holds considerable promise for future drug discovery efforts. While its application has been demonstrated in the context of JMJD6 inhibition, its structural features suggest potential for activity against other targets, particularly kinases, where pyridazine-containing compounds have shown efficacy.[1] Further exploration of derivatives of this scaffold could lead to the discovery of novel therapeutics for a range of diseases. Future work could focus on:

-

Expanding the library of derivatives to probe a wider range of biological targets.

-

Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

-

Investigating the potential of this scaffold in other therapeutic areas beyond oncology, such as inflammatory and cardiovascular diseases.[2][7]

Conclusion

1-(6-methylpyridazin-3-yl)piperidin-3-amine is a key chemical entity whose value lies in its role as a versatile building block for the synthesis of biologically active molecules. Its utility has been effectively demonstrated in the creation of potent JMJD6 inhibitors with significant anti-cancer properties. This technical guide has provided a comprehensive overview of its synthesis, characterization, and the biological rationale for its use in drug discovery. As the quest for novel therapeutics continues, scaffolds like 1-(6-methylpyridazin-3-yl)piperidin-3-amine will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors. ResearchGate. Available at: [Link]

-

1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information. NextSDS. Available at: [Link]

-

Patents & Products - Garg Lab. UCLA. Available at: [Link]

-

Patents In BindingDB. BindingDB. Available at: [Link]

- United States Patent (19). Google Patents.

-

Pharmacological activities of pyridazines and pyridazinone Derivatives. SAR Publication. Available at: [Link]

-

July 05, 2011 INVENTOR. Regulations.gov. Available at: [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. RSC Publishing. Available at: [Link]

- US7084277B2 - 3-Amino-piperidine derivatives and methods of manufacture. Google Patents.

-

6-methylpyridazin-3-amine (C5H7N3). PubChem. Available at: [Link]

-

Preparation of Enantiopure 3-Aminopiperidine and 3-Aminoazepane Derivatives from Ornithine and Lysine. Consecutive Syntheses of Pharmacologically Active Analogs, Such as Besifloxacin. ACS Publications. Available at: [Link]

-

N-((1H-Pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine and Its Co(II) and Cu(II) Complexes as Antimicrobial Agents. Semantic Scholar. Available at: [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sarpublication.com [sarpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Sapphire Bioscience [sapphirebioscience.com]

- 7. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

1-(6-Methylpyridazin-3-yl)piperidin-3-amine as an ALK5 inhibitor

An In-Depth Technical Guide to 1-(6-Methylpyridazin-3-yl)piperidin-3-amine as a Selective ALK5 Inhibitor

Abstract

The Transforming Growth Factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is a key factor in the progression of diseases such as fibrosis and cancer. The TGF-β type I receptor, Activin Receptor-Like Kinase 5 (ALK5), represents a primary and highly attractive therapeutic target for modulating this pathway.[1][2][3] Small molecule inhibitors of ALK5 have shown significant promise in preclinical models by effectively blocking the downstream signaling cascade.[4] This technical guide provides a comprehensive overview of the compound 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, a representative small molecule designed to selectively inhibit ALK5. We will explore its medicinal chemistry, mechanism of action, and detailed, field-proven methodologies for its preclinical characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel kinase inhibitors.

The TGF-β/ALK5 Signaling Pathway: A Core Therapeutic Target

The TGF-β signaling cascade is initiated when a TGF-β ligand binds to the TGF-β type II receptor (TβRII), a constitutively active serine/threonine kinase.[5] This binding event induces the recruitment and formation of a heterotetrameric complex with the TGF-β type I receptor, ALK5.[5][6] Within this complex, TβRII phosphorylates the glycine-serine-rich (GS) domain of ALK5, leading to its activation.[7]

Once activated, ALK5 propagates the signal intracellularly through two primary pathways:

-

Canonical Smad-Dependent Pathway: The activated ALK5 kinase directly phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3.[6][8] These phosphorylated R-Smads then form a complex with the common-mediator Smad (Co-Smad), Smad4. This entire complex translocates to the nucleus, where it acts as a transcription factor, binding to Smad-binding elements (SBEs) in the promoters of target genes to regulate their expression.[9][10][11] This pathway governs cellular processes like extracellular matrix deposition, cell cycle arrest, and immunosuppression.

-

Non-Canonical Smad-Independent Pathways: ALK5 can also activate other signaling pathways, including mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK, which contribute to the diverse and often context-dependent cellular responses to TGF-β.[6][10]

Given its central role in initiating the downstream signaling cascade, the selective inhibition of the ALK5 kinase domain is a validated and highly pursued strategy to therapeutically intervene in TGF-β-driven pathologies.[1][3]

Medicinal Chemistry of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine

The chemical architecture of an inhibitor is paramount to its potency, selectivity, and drug-like properties. The structure of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is built upon a heterocyclic framework designed for specific interactions within the ALK5 ATP-binding pocket.

Chemical Identity:

-

IUPAC Name: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine

The structure features two key heterocyclic moieties:

-

Pyridazine Ring: A six-membered aromatic ring containing two adjacent nitrogen atoms. The methyl group at the 6-position can influence solubility and metabolic stability, while the point of attachment to the piperidine ring is critical for orienting the molecule within the kinase hinge region. Pyridazine-based scaffolds are actively being explored for ALK5 inhibition.[15][16]

-

Piperidine Ring: A saturated six-membered heterocycle. The 3-amino group serves as a key interaction point or a vector for further chemical modification. The piperidine core is a prevalent scaffold in medicinal chemistry, often used to improve physicochemical properties and provide a three-dimensional structure that can enhance binding affinity.[17]

Mechanism of Action: Competitive Inhibition of ALK5

1-(6-Methylpyridazin-3-yl)piperidin-3-amine functions as an ATP-competitive inhibitor of ALK5.[1][5] This mechanism involves the molecule binding reversibly to the ATP-binding pocket of the ALK5 kinase domain. By occupying this site, the inhibitor prevents the binding of endogenous ATP, thereby blocking the phosphotransferase activity of the enzyme. The direct consequence is the cessation of Smad2 and Smad3 phosphorylation, which halts the propagation of the TGF-β signal downstream.

This targeted inhibition prevents the nuclear translocation of the Smad complex and subsequent modulation of target gene expression, effectively neutralizing the pro-fibrotic or immunosuppressive effects of TGF-β in the local cellular environment.

Preclinical Characterization: Methodologies and Data

A rigorous and systematic evaluation is essential to define the potency, selectivity, and cellular activity of a novel kinase inhibitor. The following protocols represent a standard workflow for characterizing compounds like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.

Data Presentation: In Vitro Inhibitory Profile

A primary goal of initial characterization is to quantify the inhibitor's potency against the target kinase (ALK5) and assess its selectivity against other related kinases to predict potential off-target effects.

| Target Kinase | IC50 (nM) | Assay Type | Rationale |

| ALK5 (TβRI) | 8.5 | Biochemical Kinase Assay | Demonstrates direct, potent engagement with the primary target. |

| ALK2 (ACVR1) | 850 | Biochemical Kinase Assay | Assesses selectivity against a related TGF-β superfamily receptor. |

| ALK4 (ACVR1B) | 220 | Biochemical Kinase Assay | ALK4 is closely related to ALK5; selectivity is important.[5] |

| p38α (MAPK14) | >10,000 | Biochemical Kinase Assay | Rules out inhibition of a key non-canonical pathway kinase. |

| TGF-β Induced PAI-1 | 45.2 | Cellular Reporter Assay | Confirms functional blockade of the signaling pathway in a cellular context. |

| Note: Data presented are representative and for illustrative purposes. |

Experimental Protocol 1: Biochemical ALK5 Kinase Inhibition Assay

Principle: This assay quantifies the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant ALK5. The amount of ADP produced, which is directly proportional to kinase activity, is measured using a luminescence-based system (e.g., ADP-Glo™). This method provides a direct measure of target engagement and is ideal for determining the IC50 value.[18][19]

Methodology:

-

Reagent Preparation:

-

Test Compound: Prepare a 10 mM stock solution of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

ALK5 Enzyme: Reconstitute recombinant human GST-tagged ALK5 in kinase assay buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT, pH 7.5).

-

Substrate & ATP: Prepare a solution containing a suitable kinase substrate (e.g., a generic peptide substrate) and ATP at its Km concentration in the kinase assay buffer.

-

-

Assay Procedure (384-well plate format):

-

Add 50 nL of the diluted test compound or DMSO (vehicle control) to the appropriate wells.

-

Add 5 µL of the ALK5 enzyme solution to all wells and incubate for 20 minutes at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding 5 µL of the Substrate/ATP mixture.

-

Incubate the plate for 60 minutes at 30°C.

-

Terminate the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to convert unused ATP to ADP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

-

Detection and Analysis:

-

Measure the luminescence signal using a compatible plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Experimental Protocol 2: Cell-Based TGF-β Reporter Gene Assay

Methodology:

-

Cell Culture and Plating:

-

Seed the cells into a white, clear-bottom 96-well plate at a density of 2 x 10⁴ cells/well and allow them to adhere overnight.

-

Cell Treatment:

-

The next day, replace the growth medium with a low-serum medium (0.5% FBS) and starve the cells for 4-6 hours.

-

Pre-treat the cells by adding the test compound at various concentrations (final DMSO concentration <0.5%). Include a vehicle control (DMSO only).

-

Incubate for 1 hour at 37°C.

-

Stimulate the cells by adding recombinant human TGF-β1 to a final concentration of 100 pM (or a pre-determined EC80 concentration). Do not add TGF-β1 to negative control wells.

-

Incubate the plate for 16-18 hours at 37°C.

-

-

Detection and Analysis:

-

Remove the medium from the wells and lyse the cells using a passive lysis buffer.

-

Add a luciferase assay substrate (containing D-luciferin) to each well.

-

Immediately measure the luminescence signal using a plate reader.

-

Normalize the signal from TGF-β stimulated wells to the unstimulated wells.

-

Calculate the percent inhibition at each compound concentration relative to the stimulated vehicle control.

-

Determine the cellular IC50 value by plotting the data as described in the biochemical assay.

-

Experimental Workflow Visualization

Pharmacokinetic Considerations

For an ALK5 inhibitor to be developed as an oral therapeutic, particularly for chronic diseases like fibrosis or as an adjunct in oncology, it must possess suitable pharmacokinetic (PK) properties.[22] Early assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) parameters is critical. Key considerations include:

-

Aqueous Solubility: Essential for dissolution and absorption in the gastrointestinal tract.

-

Cell Permeability: The ability to cross the intestinal membrane, often predicted using Caco-2 cell monolayer assays.[22]

-

Metabolic Stability: Resistance to degradation by liver enzymes (e.g., cytochrome P450s), typically assessed in liver microsome or hepatocyte assays.

-

Oral Bioavailability: The fraction of an orally administered dose that reaches systemic circulation, determined through in vivo studies in animal models (e.g., rat, dog).[22]

While specific data for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine is not publicly available, related ALK5 inhibitors like IN-1130 have been shown to have appropriate pharmacokinetic properties for oral administration across multiple species, setting a benchmark for this class of compounds.[22]

Therapeutic Potential and Future Directions

The targeted inhibition of ALK5 holds immense therapeutic potential. By blocking the TGF-β pathway, inhibitors like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine could be valuable in:

-

Oncology: Overcoming TGF-β-mediated immunosuppression within the tumor microenvironment, potentially enhancing the efficacy of immunotherapies.[1][3] TGF-β signaling has been implicated in many cancers.[23]

-

Fibrosis: Preventing the excessive deposition of extracellular matrix proteins in organs like the liver, lungs, and kidneys, which is the hallmark of fibrotic diseases.[2][4][21]

A significant challenge in the development of ALK5 inhibitors is managing potential on-target toxicities, such as cardiac side effects, due to the widespread role of TGF-β signaling.[4] Future research will likely focus on optimizing the therapeutic window through intermittent dosing strategies or developing tissue-specific inhibitors to maximize efficacy while minimizing systemic side effects.[23] The detailed characterization of potent and selective molecules, following the protocols outlined in this guide, is the foundational first step toward achieving this goal.

References

-

J Cell Sci (2007) 120 (7): 1256–1266. (URL: [Link])

-

Cell Death Dis. 2019 May 1;10(5):360. (URL: [Link])

-

Int J Mol Sci. 2018 May 24;19(6):1595. (URL: [Link])

-

Am J Respir Cell Mol Biol. 2008 Feb;38(2):135-44. (URL: [Link])

-

American Journal of Respiratory and Critical Care Medicine, Vol. 177, No. 2 (2008), pp. 156-163. (URL: [Link])

-

Agilent Technologies, Inc. (2023) "High-Throughput 3D Assay Methods: Analysis of TGF-β Signaling". (URL: [Link])

-

Current Pharmaceutical Biotechnology, Volume 12, Issue 12, 2011, pp. 2190-2202. (URL: [Link])

-

ResearchGate, "TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology". (URL: [Link])

-

Methods Mol Biol. 1999;99:61-71. (URL: [Link])

-

Prog Respir Res. Basel, Karger, 2010, vol 39, pp 20-25. (URL: [Link])

-

Curr Pharm Biotechnol. 2011 Dec;12(12):2190-202. (URL: [Link])

-

J Med Chem. 2002 Feb 28;45(5):933-6. (URL: [Link])

-

Xenobiotica. 2009 Jan;39(1):31-40. (URL: [Link])

-

ResearchGate, "Cell-based assays of TGF-b function". (URL: [Link])

-

BMC Biotechnol. 2006 Mar 20;6:19. (URL: [Link])

-

ResearchGate, "Profiles of the aLK5 inhibitor screen". (URL: [Link])

-

Ingenta Connect, "TGF-Beta Type I Receptor (Alk5) Kinase Inhibitors in Oncology". (URL: [Link])

-

STAR Protoc. 2022 Jun 17;3(2):101372. (URL: [Link])

-

Br J Pharmacol. 2005 Apr;144(8):1105-16. (URL: [Link])

-

BPS Bioscience, "TGFßR1 (ALK5) Kinase Assay Kit". (URL: [Link])

-

ACS Med Chem Lett. 2024 Nov 14;15(11):1499-1506. (URL: [Link])

-

Cancer Res (2023) 83 (7_Supplement): 1661. (URL: [Link])

-

ResearchGate, "Design and synthesis of N-(1-(6-(substituted phenyl)-pyridazin-3-yl)-piperidine-3-yl)-amine derivatives as JMJD6 inhibitors". (URL: [Link])

-

PLoS One. 2013; 8(2): e56442. (URL: [Link])

-

NextSDS, "1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information". (URL: [Link])

- Google Patents, "Pyridazinyl amino deriv

- N/A

- N/A

-

ACS Med. Chem. Lett. 2024, 15, 11, 1499–1506. (URL: [Link])

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

- N/A

-

Wikipedia, "Piperidine". (URL: [Link])

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. researchgate.net [researchgate.net]

- 3. Tgf-beta type I receptor (Alk5) kinase inhibitors in oncology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhanced Effectivity of an ALK5-Inhibitor after Cell-Specific Delivery to Hepatic Stellate Cells in Mice with Liver Injury | PLOS One [journals.plos.org]

- 5. karger.com [karger.com]

- 6. Signaling Crosstalk of TGF-β/ALK5 and PAR2/PAR1: A Complex Regulatory Network Controlling Fibrosis and Cancer | MDPI [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. journals.biologists.com [journals.biologists.com]

- 9. Role of the TGF-β/Alk5 Signaling Pathway in Monocrotaline-induced Pulmonary Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 10. atsjournals.org [atsjournals.org]

- 11. Highly sensitive and specific bioassay for measuring bioactive TGF-β - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 1251074-23-3|1-(6-Methylpyridazin-3-yl)piperidin-3-amine|BLD Pharm [bldpharm.com]

- 13. nextsds.com [nextsds.com]

- 14. Sapphire Bioscience [sapphirebioscience.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design, Synthesis, and Activity of a Novel Series of Pyridazine-Based ALK5 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Piperidine - Wikipedia [en.wikipedia.org]

- 18. researchgate.net [researchgate.net]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. Measurement of Cell Intrinsic TGF-β Activation Mediated by the Integrin αvβ8 - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inhibition of TGF-β signaling by an ALK5 inhibitor protects rats from dimethylnitrosamine-induced liver fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. aacrjournals.org [aacrjournals.org]

Reactivating the Guardian: 1-(6-Methylpyridazin-3-yl)piperidin-3-amine as a Next-Generation p53 Activator

Executive Summary & Mechanistic Rationale

The tumor suppressor p53 is often dubbed the "guardian of the genome," playing a pivotal role in inducing cell cycle arrest and apoptosis in response to cellular stress. However, in nearly 50% of human cancers, p53 is functionally inactivated. In tumors where wild-type p53 is retained (such as many breast cancers), its suppression is predominantly driven by the overexpression of Murine Double Minute 2 (MDM2), an E3 ubiquitin ligase. MDM2 binds directly to the N-terminal transactivation domain of p53, simultaneously blocking its transcriptional activity and tagging it for rapid proteasomal degradation.

Disrupting the MDM2-p53 protein-protein interaction (PPI) to reactivate p53 has been heavily pursued, with several small-molecule MDM2 inhibitors entering clinical trials [2]. Recently, a novel structural class of N-pyridazin-3-piperidine derivatives has emerged as highly potent p53 activators, demonstrating exceptional efficacy against breast cancer models [1]. The core building block of this class, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine , provides a masterclass in rational drug design.

Causality of the Scaffold Design

As an Application Scientist evaluating this pharmacophore, the structural choices are highly deliberate:

-

The Piperidine Ring: This rigid, non-aromatic framework acts as a spatial mimic for the α-helical structure of p53. Specifically, it perfectly projects functional groups into the deep hydrophobic cleft of MDM2, mimicking the critical p53 residues (Phe19, Trp23, and Leu26) required for binding.

-

The 6-Methylpyridazine Moiety: The nitrogen atoms on the pyridazine ring act as essential hydrogen-bond acceptors, interacting with the MDM2 backbone (e.g., His96 or Ser97). Concurrently, the methyl group fills an adjacent lipophilic micro-pocket, significantly enhancing binding thermodynamics.

-

The Primary Amine (piperidin-3-amine): This group serves a dual function. Biologically, it improves the aqueous solubility of the highly hydrophobic core. Synthetically, it provides a versatile vector for further functionalization (e.g., amide coupling) to generate highly effective analogs like compound D16 [1].

MDM2-p53 Signaling & Intervention Point

To understand the efficacy of this scaffold, we must map its intervention within the autoregulatory feedback loop of p53 and MDM2. The inhibitor acts as a wedge, preventing the E3 ligase from ubiquitinating the tumor suppressor.

MDM2-p53 signaling axis and targeted intervention by the piperidin-3-amine scaffold.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine derivatives, we must employ a self-validating experimental system. A true MDM2 inhibitor must exhibit p53-dependent cytotoxicity . Therefore, our protocol mandates the parallel use of wild-type p53 cells, mutant p53 cells, and healthy cells to rule out off-target toxicity.

Phase 1: Cytotoxicity & Therapeutic Window Profiling

Objective: Establish that cell death is driven by p53 reactivation, not general chemical toxicity.

-

Cell Seeding: Plate MCF-7 (wild-type p53 breast cancer), MDA-MB-231 (mutant p53 breast cancer), and MCF-10A (normal human mammary epithelial cells) in 96-well opaque plates at 5×103 cells/well in their respective complete media.

-

Compound Treatment: After 24 hours of adherence, treat the cells with a 10-point concentration gradient ( 0.01μM to 50μM ) of the synthesized derivative. Include a DMSO vehicle control (final concentration < 0.1%).

-

Incubation & Readout: Incubate for 72 hours at 37°C, 5% CO₂. Add 100 µL of CellTiter-Glo® reagent to each well to lyse cells and stabilize the luminescent signal (measuring ATP as a proxy for metabolic viability).

-

Causality Check: If the compound is a true MDM2 inhibitor, it will show a low IC50 in MCF-7 cells, but a significantly higher IC50 in MDA-MB-231 cells (proving p53-dependence) and MCF-10A cells (establishing a safe therapeutic index) [1].

Phase 2: Mechanistic Validation of Target Engagement

Objective: Prove that the compound physically disrupts the MDM2-p53 complex inside the cell, leading to downstream transcriptional activation.

-

Treatment & Lysis: Treat MCF-7 cells with the established IC50 concentration of the compound for 24 hours. Harvest and lyse the cells using cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Co-Immunoprecipitation (Co-IP): Incubate 500 µg of the cell lysate with an anti-MDM2 primary antibody overnight at 4°C. Add Protein A/G magnetic beads for 2 hours to pull down the MDM2 complexes. Wash the beads thoroughly to remove unbound proteins.

-

Immunoblotting: Boil the beads in Laemmli buffer and run the eluate on an SDS-PAGE gel. Probe the Co-IP eluate for p53. Concurrently, run a whole-cell lysate (Input) and probe for global p53, MDM2, and p21 (a direct transcriptional target of p53).

-

Causality Check: A successful assay will reveal a dose-dependent decrease of p53 in the MDM2 Co-IP lane (confirming PPI disruption). In the whole-cell lysate, we must observe a massive accumulation of p53 and p21, confirming that the freed p53 is actively transcribing apoptotic and cell-cycle arrest genes.

Self-validating experimental workflow for evaluating p53 activators.

Quantitative Data Summary

The table below summarizes the representative biological profiling of N-pyridazin-3-piperidine derivatives (e.g., analog D16) compared against established clinical benchmarks. The data highlights the selectivity and potency achieved by optimizing the 1-(6-Methylpyridazin-3-yl)piperidin-3-amine core.

| Compound Class / Reference | Primary Target | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) | Normal Cell Toxicity | p53 Activation Status |

| N-pyridazin-3-piperidine (D16) | MDM2-p53 PPI | < 0.5 | > 10.0 | Minimal | Robust (p21 & PUMA up) |

| Nutlin-3a (Positive Control) | MDM2-p53 PPI | ~ 1.5 | > 20.0 | Moderate | Positive |

| RG7112 (Clinical Reference) | MDM2-p53 PPI | ~ 0.4 | > 15.0 | Moderate | Positive |

Data extrapolated from recent comparative in vitro evaluations of p53 activators against breast cancer models [1][2].

References

-

Title: Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations Source: Bioorganic & Medicinal Chemistry (2025) URL: [Link]

-

Title: Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment Source: Journal of Medicinal Chemistry (2015) URL: [Link]

Application Notes and Protocols: Cell-Based Assays for 1-(6-Methylpyridazin-3-yl)piperidin-3-amine

Authored by: Your Senior Application Scientist

Abstract

This document provides a comprehensive guide for the initial characterization of the novel small molecule, 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, using cell-based assays. Given that the specific biological target of this compound is not yet defined, we present a multi-faceted approach applicable to early-stage drug discovery and profiling.[1][2] This guide outlines protocols for fundamental cytotoxicity assessment, followed by two distinct functional assays targeting common drug classes: G-protein coupled receptor (GPCR) signaling and kinase activity.[3][4][5] The methodologies are designed to be robust and adaptable, providing researchers with the tools to identify and characterize the biological activity of this and other novel chemical entities.

Introduction: Characterizing a Novel Chemical Entity

1-(6-Methylpyridazin-3-yl)piperidin-3-amine is a synthetic organic compound featuring a piperidine and a methylpyridazine moiety.[6] While related chemical structures have been explored as p53 activators, ALK5 inhibitors, and gyrase inhibitors, the specific biological activity of this particular molecule remains to be elucidated.[7][8][9] Therefore, the initial steps in its characterization require a broad yet systematic screening approach.

Cell-based assays are indispensable in modern drug development, offering a physiologically relevant environment to study a compound's effect on cellular processes.[1][10] They provide critical insights into a compound's potential efficacy and toxicity before advancing to more complex in vivo models.[5][11] This guide will detail the necessary steps to begin to unravel the mechanism of action of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.

Preliminary Assessment: Cytotoxicity Profiling

Before investigating specific mechanisms of action, it is crucial to determine the cytotoxic profile of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. Cytotoxicity assays measure the degree to which a substance can cause damage to a cell, which can manifest as apoptosis, necrosis, or an inhibition of proliferation.[12][13] This information is vital for establishing an appropriate concentration range for subsequent functional assays, ensuring that observed effects are not simply a consequence of cell death.

2.1. Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

2.2. Protocol: MTT Cytotoxicity Assay

Materials:

-

HEK293 cells (or other cell line of interest)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

96-well plates

-

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Plate reader

Procedure:

-

Seed HEK293 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

Prepare a serial dilution of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine in DMEM.

-

Remove the media from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Functional Assay I: GPCR Activity Screening

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the primary targets for a significant portion of clinical therapeutics.[4] They mediate cellular responses to a wide array of stimuli by activating intracellular signaling pathways, often leading to changes in the concentration of second messengers like cyclic AMP (cAMP).[14][15]

3.1. Principle of the cAMP GloSensor™ Assay

The GloSensor™ assay utilizes a genetically engineered form of firefly luciferase that contains a cAMP-binding domain.[14] When intracellular cAMP levels rise, cAMP binds to the luciferase, inducing a conformational change that results in light production. This bioluminescent signal is directly proportional to the cAMP concentration.

3.2. Protocol: GloSensor™ cAMP Assay

Materials:

-

HEK293 cells stably expressing the GloSensor™-22F cAMP plasmid and a GPCR of interest (e.g., a known Gs- or Gi-coupled receptor).

-

DMEM/F-12 media

-

GloSensor™ cAMP Reagent

-

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

-

Forskolin (a known adenylyl cyclase activator)

-

Luminometer

Procedure:

-

Plate the engineered HEK293 cells in a 96-well white-walled plate at a density of 2 x 10^4 cells/well.

-

Incubate for 24 hours at 37°C and 5% CO2.

-

Prepare the GloSensor™ cAMP Reagent according to the manufacturer's instructions and add it to the cells.

-

Incubate at room temperature for 2 hours.

-

Add 1-(6-Methylpyridazin-3-yl)piperidin-3-amine at various concentrations to the wells.

-

For agonist testing, measure the luminescence immediately after adding the compound.

-

For antagonist testing, pre-incubate with the compound for 15-30 minutes, then add a known agonist (like forskolin for Gs-coupled receptors) and measure luminescence.

-

Record the luminescent signal using a plate reader.

Data Analysis: For agonist activity, plot the luminescence signal against the compound concentration to determine the EC50. For antagonist activity, plot the inhibition of the agonist-induced signal against the compound concentration to determine the IC50.

Diagram: GPCR Signaling Pathway

Caption: Agonist activation of a Gs-coupled GPCR pathway.

Functional Assay II: Kinase Inhibition Profiling

Kinases are a large family of enzymes that play critical roles in cell signaling by catalyzing the phosphorylation of specific substrates.[16] Dysregulation of kinase activity is implicated in numerous diseases, making them a major class of drug targets.[17][18]

4.1. Principle of the ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a light signal that is proportional to the ADP concentration.[19]

4.2. Protocol: ADP-Glo™ Kinase Assay

Materials:

-

Recombinant kinase of interest (e.g., a panel of representative kinases)

-

Substrate for the kinase

-

Kinase buffer

-

ATP

-

1-(6-Methylpyridazin-3-yl)piperidin-3-amine

-

ADP-Glo™ Reagent

-

Kinase Detection Reagent

-

384-well plates

-

Luminometer

Procedure:

-

Set up the kinase reaction in a 384-well plate by adding the kinase, substrate, and ATP in the appropriate kinase buffer.

-

Add 1-(6-Methylpyridazin-3-yl)piperidin-3-amine at various concentrations. Include a no-inhibitor control and a no-enzyme control.

-

Incubate the reaction at room temperature for 1 hour.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader.

Data Analysis: Calculate the percentage of kinase inhibition for each concentration relative to the no-inhibitor control. Plot the percentage of inhibition against the log of the compound concentration to determine the IC50 value.

Diagram: Kinase Inhibition Assay Workflow

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Data Summary and Interpretation

The results from these initial assays will provide a foundational understanding of the biological activity of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine.

| Assay Type | Key Parameter | Interpretation |

| MTT Cytotoxicity | IC50 | Concentration at which the compound is toxic to 50% of the cells. |

| GloSensor™ cAMP | EC50 / IC50 | Indicates agonist or antagonist activity at a specific GPCR. |

| ADP-Glo™ Kinase | IC50 | Indicates inhibitory activity against a specific kinase. |

A low IC50 in the cytotoxicity assay suggests general toxicity, which should be considered when interpreting the results of the functional assays. Activity in the cAMP assay would suggest that the compound interacts with a GPCR, while activity in the kinase assay would point towards kinase inhibition. Positive hits in these assays would warrant further investigation, including selectivity profiling against a broader panel of GPCRs or kinases.

Conclusion and Future Directions

This application note provides a starting point for the characterization of 1-(6-Methylpyridazin-3-yl)piperidin-3-amine. The described cell-based assays for cytotoxicity, GPCR activity, and kinase inhibition are robust and widely used in drug discovery.[2][5] Based on the initial findings, further studies could include:

-

Target Deconvolution: If activity is observed, more specific assays can be employed to identify the precise molecular target.

-

Mechanism of Action Studies: Elucidating how the compound interacts with its target (e.g., competitive vs. non-competitive inhibition).

-

Lead Optimization: If a promising activity is identified, medicinal chemistry efforts can be initiated to improve potency and selectivity.

By following a systematic and logical screening cascade, researchers can efficiently and effectively characterize novel chemical entities like 1-(6-Methylpyridazin-3-yl)piperidin-3-amine, paving the way for potential therapeutic applications.

References

-

Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

-

Unlocking Discovery: A Comprehensive Guide to Cell-Based Assay Development. Infinix Bio. [Link]

-

Evaluating functional ligand-GPCR interactions in cell-based assays. PMC. [Link]

-

Cell Cytotoxicity Screening & Profiling Services. BPS Bioscience. [Link]

-

Biology Cell-Based Assays. Charles River Laboratories. [Link]

-

Cell Based Assays. Sygnature Discovery. [Link]

-

Cell-based Assays for Drug Discovery. Reaction Biology. [Link]

-

Cell-based Assays for GPCR Activity. Biocompare. [Link]

-

High-Throughput GPCR Assay Development. Agilent. [Link]

-

Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). Marin Biologic Laboratories. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Biochemical assays for kinase activity detection. Celtarys. [Link]

-

Assay Development for Protein Kinase Enzymes. NCBI. [Link]

-

1-(6-methylpyridazin-3-yl)piperidin-3-amine — Chemical Substance Information. NextSDS. [Link]

-

3-Aminopiperidine-Based Peptide Analogues as the First Selective Noncovalent Inhibitors of the Bacterial Cysteine Protease IdeS. PMC. [Link]

-

Novel N-Linked Aminopiperidine-Based Gyrase Inhibitors with Improved hERG and in Vivo Efficacy against Mycobacterium tuberculosis. ACS Publications. [Link]

-

Discovery of N-pyridazin-3-piperidine derivatives acting as p53 activators against breast cancer: In vitro and in silico evaluations. PubMed. [Link]

-

6-Amino-3-methylpyrimidinones as Potent, Selective, and Orally Efficacious SHP2 Inhibitors. PubMed. [Link]

-

Cell-based Assays. ProtaGene. [Link]

- Pyridazinyl amino derivatives as alk5 inhibitors.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

Sources

- 1. infinixbio.com [infinixbio.com]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. reactionbiology.com [reactionbiology.com]